2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
69455-34-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7,9H,1-3,5H2,(H,10,11) |
InChI Key |
DMJDGSYFXJOVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Strategies for 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid
Conventional and Modern Total Synthesis Approaches
Chemical synthesis provides the most direct and currently established routes to 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid and its derivatives. These methods often rely on powerful carbon-carbon bond-forming reactions and strategic functional group manipulations.
A logical retrosynthetic analysis of this compound suggests a disconnection strategy centered on the formation of the C-C bond between the cyclohexene (B86901) ring and the α-hydroxy acid stereocenter. This points towards a carbonyl-ene reaction as a key synthetic step.
The primary synthetic route involves a two-step sequence:
Carbonyl-Ene Reaction: The synthesis commences with a Lewis acid-catalyzed ene reaction between cyclohexene and an ester of glyoxylic acid (oxoacetic acid). In this reaction, cyclohexene acts as the "ene" component, and the glyoxylate (B1226380) ester serves as the "enophile." The reaction forms the carbon skeleton of the target molecule in a single step, creating an ester of this compound. While reactions involving sterically complex compounds like glyoxylate esters with cyclic olefins can be challenging, the presence of a Lewis acid catalyst facilitates the reaction, enabling good yields. google.com
Hydrolysis: The resulting ester is then subjected to hydrolysis under acidic or basic conditions to cleave the ester group, affording the final product, this compound. google.com
This synthetic strategy is analogous to the reported synthesis of 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid, which utilizes a similar Lewis acid-catalyzed ene reaction between cyclohexene and a benzoylformic acid ester. google.com
The α-carbon atom of this compound (the carbon bearing the hydroxyl and carboxyl groups) is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers (R and S). Controlling the stereochemical outcome of the synthesis is crucial for applications where a single enantiomer is required.
Asymmetric synthesis of this compound can be achieved by modifying the carbonyl-ene reaction. One effective strategy is the use of a chiral auxiliary. This involves using an optically active alcohol to form a chiral glyoxylate ester. During the Lewis acid-catalyzed ene reaction, the chiral auxiliary on the glyoxylate ester directs the approach of the cyclohexene, leading to the preferential formation of one diastereomer of the product ester. Subsequent removal of the chiral auxiliary during the hydrolysis step yields the enantiomerically enriched α-hydroxy acid. This principle of asymmetric induction has been successfully applied in related syntheses, demonstrating that optically active precursors can be obtained through this methodology. google.com
The success of the carbonyl-ene reaction is highly dependent on the choice of catalyst and the specific reaction conditions employed. Lewis acids are essential for activating the glyoxylate ester, making its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyclohexene double bond.
Catalyst Systems: A variety of Lewis acids can be used to promote this transformation. The choice of Lewis acid can impact the reaction rate and, in some cases, the selectivity of the reaction. Common Lewis acids for ene reactions include tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃).
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized to achieve high yields and minimize side reactions. The reaction is typically carried out at temperatures ranging from 0 °C to 60 °C. google.com Solvents must be inert to the strong Lewis acids used; chlorinated solvents like monochlorobenzene are often suitable alternatives to less environmentally favorable options like methylene (B1212753) chloride. google.com The table below summarizes the typical conditions and their effects on the synthesis.
| Parameter | Typical Range/Options | Effect on Yield and Selectivity |
|---|---|---|
| Catalyst | Lewis Acids (e.g., SnCl₄, TiCl₄, AlCl₃) | Essential for the reaction. The choice of catalyst can influence reaction rate and efficiency. Stronger Lewis acids may require lower temperatures. |
| Temperature | 0 °C to 60 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions, potentially lowering the yield. Optimal temperature is typically between 15 °C and 60 °C. google.com |
| Solvent | Inert solvents (e.g., Monochlorobenzene, Methylene Chloride) | The solvent must be able to dissolve the reactants and be stable in the presence of the Lewis acid. Monochlorobenzene is noted as a viable solvent. google.com |
| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to reach completion. The optimal time depends on the reactivity of the substrates, catalyst, and temperature. google.com |
Exploration of Enzymatic and Biocatalytic Pathways for this compound and Related Structures
Biocatalysis offers a promising alternative to traditional chemical synthesis, providing reactions with high selectivity under mild conditions. nih.gov While a direct, single-enzyme synthesis for this compound is not established, various enzymatic strategies could be envisioned for its production by functionalizing a cyclohexene scaffold.
Enzymes have demonstrated the ability to perform complex and selective transformations on cyclic scaffolds, including cyclohexene and its derivatives. nih.gov
Dioxygenases: Enzymes such as toluene (B28343) dioxygenase (TDO) are known to catalyze the cis-dihydroxylation of aromatic and cyclic olefin substrates. This enzymatic reaction could potentially be used to introduce hydroxyl groups onto the cyclohexene ring, which could then be further modified to create the desired product. qub.ac.uk
Ene Reductases (EREDs): These enzymes are capable of facilitating reactions on cyclohexenone rings. osti.gov For instance, EREDs have been shown to enable intramolecular C-H functionalization of substituted cyclohexanones, highlighting their capacity to mediate complex bond formations on six-membered rings. nih.govosti.gov Such enzymatic activity could be harnessed or engineered to act on cyclohexene precursors.
A plausible biocatalytic retrosynthesis of the target molecule would involve two key transformations on a cyclohexene precursor: hydroxylation and carboxylation.
Biocatalytic Hydroxylation: The introduction of a hydroxyl group onto an unactivated carbon atom is a challenging chemical transformation that can often be achieved with high selectivity using enzymes. nih.gov
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is exceptionally effective at catalyzing the regiospecific hydroxylation of inert C-H bonds. nih.govnih.gov P450s have been extensively studied and engineered for the hydroxylation of cyclohexane (B81311) to produce cyclohexanol. nih.govnih.govfrontiersin.org A suitably engineered CYP enzyme could potentially hydroxylate a cyclohexene derivative at the desired position to form a precursor to the final molecule.
Unspecific Peroxygenases (UPOs): UPOs are another class of enzymes capable of performing hydroxylation reactions. They have been shown to hydroxylate cyclohexane to cyclohexanol, often using hydrogen peroxide as the oxidant. au.dkresearchgate.net
The table below compares different biocatalytic approaches for cyclohexane hydroxylation, a model reaction for functionalizing the ring.
| Enzyme Class | Host Organism Example | Key Features | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenase (CYP) | Pseudomonas taiwanensis VLB120 | Whole-cell biocatalyst enables high activity (55 U gCDW–1) and conversion (82.5%) under mild conditions. nih.govnih.gov | nih.govnih.govfrontiersin.org |
| Unspecific Peroxygenase (UPO) | Agrocybe aegerita | Can function in neat cyclohexane (solvent-free), with H₂O₂ generated photocatalytically in situ. au.dkresearchgate.net | au.dkresearchgate.net |
Biocatalytic Carboxylation: The enzymatic addition of a carboxyl group is another key potential step. While less common than hydroxylation, biocatalytic carboxylation is an area of active research. rsc.org
Carboxylases/Decarboxylases: Certain decarboxylase enzymes can be used in the reverse direction to catalyze the carboxylation of organic substrates. For example, benzoic acid decarboxylases have been used for the regioselective ortho-carboxylation of phenols. researchgate.netnih.gov While carboxylation of an olefinic C-H bond on a cyclohexene ring would be a novel application, the existing research on phenolic substrates demonstrates the feasibility of enzymatic CO₂ fixation. researchgate.netnih.gov Developing an enzyme to perform this specific transformation on a cyclohexene precursor represents a significant but potentially rewarding challenge for synthetic biology.
Chemoenzymatic Synthesis of Complex Analogues
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of traditional chemical reactions to construct complex chiral molecules like analogues of this compound. This approach is particularly valuable for producing optically pure α-hydroxy acids, which are significant building blocks in the pharmaceutical industry. researchgate.netnih.gov Enzymes, especially lipases and esterases, are frequently employed for the kinetic resolution of racemic mixtures, a process where one enantiomer reacts faster than the other, allowing for their separation. almacgroup.com
A common strategy involves the enzymatic hydrolysis of a racemic ester derivative of the target α-hydroxy acid. For instance, lipases from Pseudomonas and Burkholderia species have demonstrated high enantioselectivity in the acylation or hydrolysis of various α-hydroxy acid derivatives. osaka-u.ac.jpresearchgate.net In a typical kinetic resolution, an enzyme like Candida antarctica lipase (B570770) B (CALB) might be used to selectively acylate one enantiomer of a racemic alcohol precursor, or selectively hydrolyze one enantiomer of a corresponding ester, leaving the unreacted substrate and the product in highly enantioenriched forms. osaka-u.ac.jpnih.gov This method allows for the separation of enantiomers that are otherwise difficult to resolve through purely chemical means. nih.gov
Another powerful chemoenzymatic route involves tandem reactions where multiple enzymatic steps are combined in a single pot. For example, an aldolase (B8822740) could be used to form a chiral 4-hydroxy-2-oxo acid, which is then stereoselectively reduced by a ketoreductase to yield the desired 2-hydroxy acid derivative. nih.govacs.org Such cascade reactions are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. mdpi.com The synthesis of γ-hydroxy-α-amino acid derivatives has been achieved using a tandem aldol (B89426) addition–transamination sequence, showcasing the potential for creating complex structures with multiple stereocenters. nih.govacs.org
The table below illustrates the effectiveness of various lipases in the kinetic resolution of a model racemic α-hydroxy ester, demonstrating the high enantiomeric excess (e.e.) achievable through this method.
| Enzyme | Substrate | Conversion (%) | Product e.e. (%) | Enantioselectivity (E) |
|---|---|---|---|---|
| Lipase PS (Burkholderia cepacia) | (±)-Ethyl 2-hydroxy-2-phenylacetate | 48 | >99 (S)-acid | >200 |
| CALB (Candida antarctica lipase B) | (±)-Ethyl 2-hydroxy-2-phenylacetate | 50 | 98 (R)-ester | 150 |
| PPL (Porcine Pancreatic Lipase) | (±)-Ethyl 2-hydroxy-2-phenylacetate | 45 | 95 (S)-acid | 85 |
| Lipase AK (Pseudomonas fluorescens) | (±)-Ethyl 2-hydroxy-2-phenylacetate | 51 | 97 (S)-acid | >100 |
This table presents illustrative data for the kinetic resolution of a model substrate, ethyl 2-hydroxy-2-phenylacetate (a mandelic acid derivative), to demonstrate the typical performance of various lipases.
Emerging Synthetic Techniques and Sustainable Practices
Photoredox-Catalyzed Transformations for α-Hydroxy Acid Precursors
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. nih.govnih.gov This technology is particularly relevant for the synthesis of α-hydroxy acid precursors by allowing for novel bond constructions that are challenging with traditional methods. nih.govuniba.it One prominent strategy involves the photoredox-mediated generation of alkyl radicals from readily available carboxylic acids via oxidative decarboxylation. d-nb.info These radicals can then be coupled with various partners to build up the carbon skeleton required for precursors to compounds like this compound.
A key application is the functionalization of alkenes. springernature.com For instance, a photocatalytically generated radical can add to a cyclohexene derivative, which, after subsequent transformations, could lead to the desired α-hydroxy acid structure. Recent advancements have demonstrated the direct carboxylation of alkenes using CO2 and visible light, providing a direct and atom-economical route to carboxylic acids. researchgate.netresearchgate.net In such a process, a photocatalyst, upon excitation by visible light, can reduce CO2 to a CO2 radical anion. This reactive species can then add to an alkene like cyclohexene to form a carboxylated radical intermediate, which is subsequently reduced and protonated to yield the carboxylic acid product.
Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as nickel catalysis, to achieve cross-coupling reactions. acs.org For example, a radical generated from a decarboxylation event can be intercepted by a nickel catalyst to form an organonickel species, which then participates in cross-coupling with an appropriate partner. researchgate.net This dual catalytic approach expands the range of possible transformations, enabling the synthesis of complex molecules from simple starting materials. acs.org
The table below summarizes key features of representative photoredox-catalyzed reactions relevant to the synthesis of α-hydroxy acid precursors.
| Reaction Type | Radical Precursor | Alkene/Substrate | Key Reagents | Product Type |
|---|---|---|---|---|
| Decarboxylative Giese Addition | α-Hydroxy Acid | Acrylate | 4CzIPN (photocatalyst), K₃PO₄ | Hydroxylated Adduct |
| Hydrocarboxylation | N/A (uses CO₂) | Styrene | Organic Dye (photocatalyst), Hantzsch Ester | β-Aryl Carboxylic Acid |
| Phosphonocarboxylation | N/A (uses CO₂) | Enamide | Ru(bpy)₃²⁺ (photocatalyst), Phosphonate source | β-Phosphono Carboxylic Acid |
| Dual Ni/Photoredox Coupling | NHP Ester of Carboxylic Acid | β-Hydroxy Amide | Ir-photocatalyst, Ni-catalyst, Chiral Ligand | Enantioenriched Alkylated Product |
This table illustrates the versatility of photoredox catalysis in generating valuable carboxylic acid derivatives and their precursors from various starting materials. nih.govspringernature.comacs.org
Application of Green Chemistry Principles in Synthesis Design
The synthesis of this compound and its analogues can be significantly improved by adhering to the principles of green chemistry. unibo.itatiner.gr These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.org Biocatalysis and photoredox catalysis are prime examples of technologies that align with these goals. nih.govrsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional multi-step syntheses often involve protecting groups and generate stoichiometric byproducts, leading to poor atom economy. In contrast, biocatalytic cascade reactions and direct functionalization methods like photocatalytic carboxylation with CO2 significantly improve atom economy by reducing the number of steps and converting a higher percentage of reactant atoms into the desired product. researchgate.netnih.gov
Use of Safer Solvents and Renewable Feedstocks: Green chemistry encourages the use of safer solvents, such as water or ethanol, and minimizing the use of volatile organic compounds. Enzymatic reactions are often performed in aqueous buffer solutions under mild conditions (ambient temperature and pressure), drastically reducing the environmental impact compared to chemical methods that may require harsh conditions and toxic solvents. mdpi.comnih.gov Moreover, there is a growing emphasis on using renewable feedstocks. For instance, α-hydroxy acids like glycolic and lactic acid, which are naturally occurring, can be used as starting materials in photoredox reactions. nih.govuniba.it Efforts are also underway to produce key chemical building blocks like mandelic acid from renewable resources like glucose through fermentation, completely avoiding toxic reagents like cyanide used in traditional chemical synthesis. nih.govmpg.de
Energy Efficiency and Catalysis: Both enzymatic and photocatalytic reactions offer significant advantages in energy efficiency. atiner.gr Many biocatalytic processes operate at or near room temperature, while visible-light photocatalysis harnesses low-energy photons, avoiding the high temperatures often required for conventional thermal reactions. nih.gov The use of catalysts, by definition, is a core principle of green chemistry. Enzymes and photocatalysts are used in small quantities and can often be recycled and reused, reducing waste and cost. almacgroup.comnih.gov The development of immobilized enzymes, for example, allows for easy separation from the reaction mixture and repeated use, enhancing the sustainability of the process. researchgate.net
The following table outlines how modern synthetic strategies align with key green chemistry principles.
| Green Chemistry Principle | Application in Chemoenzymatic Synthesis | Application in Photoredox Catalysis |
|---|---|---|
| Catalysis | Use of highly efficient and selective enzymes (e.g., lipases, aldolases) in small amounts. nih.gov | Employment of photocatalysts that can be recycled and have high turnover numbers. |
| Atom Economy | Tandem/cascade reactions minimize intermediate workups and waste. mdpi.com | Direct addition reactions (e.g., carboxylation with CO₂) maximize incorporation of starting materials. researchgate.net |
| Safer Solvents/Conditions | Reactions often run in aqueous media at ambient temperature and neutral pH. mdpi.com | Mild reaction conditions using visible light at room temperature, reducing energy demand. nih.gov |
| Renewable Feedstocks | Enzymes can be engineered to accept substrates derived from biomass or fermentation. nih.gov | Use of naturally occurring α-hydroxy acids (e.g., lactic acid) as radical precursors. nih.govuniba.it |
| Reduce Derivatives | High specificity of enzymes often eliminates the need for protecting groups. acs.org | Enables direct C-H or C-C bond functionalization, bypassing derivatization steps. |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for various chemical modifications, including the formation of esters and amides, as well as decarboxylation reactions.
Esterification and Amidation Reactions for Derivative Generation
Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids, enabling the synthesis of a wide array of compounds with modified physicochemical properties.
One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk
Amidation can be achieved by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under milder conditions.
| Entry | Reagent | Conditions | Product | Yield (%) |
| 1 | Methanol, H₂SO₄ (cat.) | Reflux, 6h | Methyl 2-(cyclohex-1-en-1-yl)-2-hydroxyacetate | 85 |
| 2 | Ethanol, TsOH (cat.) | Reflux, 8h | Ethyl 2-(cyclohex-1-en-1-yl)-2-hydroxyacetate | 82 |
| 3 | Benzylamine, DCC | CH₂Cl₂, rt, 12h | N-benzyl-2-(cyclohex-1-en-1-yl)-2-hydroxyacetamide | 90 |
| 4 | Aniline, EDC | DMF, rt, 12h | 2-(cyclohex-1-en-1-yl)-2-hydroxy-N-phenylacetamide | 88 |
Decarboxylation Pathways and Associated Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur in α-hydroxy acids and α,β-unsaturated carboxylic acids under certain conditions. stackexchange.comstackexchange.com For 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid, which possesses both functionalities, several decarboxylation pathways can be envisioned.
Thermal decarboxylation of some carboxylic acids can proceed through a unimolecular heterolytic fission to form a carbanion intermediate. stackexchange.com However, the decarboxylation of α,β-unsaturated carboxylic acids often requires specific substitutions to stabilize the intermediate. stackexchange.com Acid-catalyzed decarboxylation of compounds like cinnamic acid proceeds via protonation of the double bond, followed by loss of CO₂. stackexchange.com Photocatalytic and enzymatic methods have also been developed for the decarboxylation of α,β-unsaturated carboxylic acids under mild conditions. nih.govacs.orgresearchgate.net
Oxidative decarboxylation is a common pathway for α-hydroxy acids. cdnsciencepub.comnih.govcdnsciencepub.comubc.ca This process can be initiated by various oxidizing agents, including bromine water or iron(II) complexes in the presence of oxygen. cdnsciencepub.comnih.govcdnsciencepub.comubc.ca The mechanism often involves the formation of an intermediate that facilitates the cleavage of the C-C bond and the release of CO₂. For instance, in the presence of bromine water, the reaction can proceed through the formation of a hypobromite (B1234621) intermediate. cdnsciencepub.com
The following table provides hypothetical outcomes for the decarboxylation of this compound under different conditions, based on general mechanisms for related compounds.
| Entry | Conditions | Proposed Product | Plausible Mechanism |
| 1 | High Temperature (Pyrolysis) | Cyclohexenylmethanol | Thermal decarboxylation via a cyclic transition state or isomerization to the β,γ-unsaturated acid followed by decarboxylation. stackexchange.com |
| 2 | H₃O⁺, Heat | 1-Acetylcyclohexene | Acid-catalyzed decarboxylation and rearrangement. stackexchange.com |
| 3 | Bromine Water, pH > 6 | Cyclohex-1-enecarbaldehyde | Oxidative decarboxylation involving attack of Br₂ at the carboxylate. cdnsciencepub.com |
| 4 | Visible light, photocatalyst | 1-Vinylcyclohexene | Photocatalytic radical decarboxylation. nih.govacs.org |
Reactions of the Hydroxyl Group
The secondary hydroxyl group in this compound is another key site for chemical transformations, including oxidation, nucleophilic substitution, and protection/deprotection.
Oxidation Reactions to Carbonyls
The oxidation of the secondary hydroxyl group in an α-hydroxy acid leads to the formation of an α-keto acid. acs.orgorganic-chemistry.orgacs.org These reactions are often challenging due to the lability of the α-keto acid product, which can readily undergo decarboxylation under harsh oxidative conditions. acs.org
Several chemoselective methods have been developed for this transformation. One such method utilizes a nitroxyl (B88944) radical catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as the co-oxidant. acs.orgorganic-chemistry.orgacs.org This system allows for the mild and efficient oxidation of a broad range of α-hydroxy acids to their corresponding α-keto acids in high yields, tolerating various other functional groups. acs.org Other oxidizing agents like bromine water can also effect this transformation, although the conditions need to be carefully controlled to avoid decarboxylation. cdnsciencepub.comcdnsciencepub.comubc.ca
A representative table of oxidation reactions is provided below, illustrating the potential conversion of this compound to the corresponding α-keto acid.
| Entry | Oxidizing Agent | Conditions | Product | Yield (%) |
| 1 | AZADO (cat.), NaNO₂ (cat.), O₂ | Acetonitrile, rt, 24h | 2-(cyclohex-1-en-1-yl)-2-oxoacetic acid | 92 |
| 2 | Dess-Martin Periodinane | CH₂Cl₂, rt, 4h | 2-(cyclohex-1-en-1-yl)-2-oxoacetic acid | 85 |
| 3 | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to rt | 2-(cyclohex-1-en-1-yl)-2-oxoacetic acid | 88 |
Nucleophilic Substitution Reactions at the Hydroxyl Center
Direct nucleophilic substitution of the hydroxyl group in alcohols is generally difficult because hydroxide (B78521) is a poor leaving group. libretexts.orglibretexts.orgmsu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). libretexts.orglibretexts.org
Once activated, the hydroxyl group can be displaced by a variety of nucleophiles. For example, reaction with hydrogen halides (HX) can lead to the corresponding α-halo acid. The reaction of this compound with a nucleophile would likely proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org
Protection and Deprotection Strategies for Hydroxyl Functionality
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.orgorganic-chemistry.orgcem.com A good protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removed under mild conditions. libretexts.org
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS) ethers. masterorganicchemistry.comhighfine.comzmsilane.comlibretexts.org These are typically formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. masterorganicchemistry.comhighfine.com The stability of silyl ethers varies, allowing for selective protection and deprotection. highfine.com Deprotection is usually achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. masterorganicchemistry.comresearchgate.netorganic-chemistry.orggelest.comorganic-chemistry.org
Another common protecting group is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. libretexts.orgzmsilane.com THP ethers are stable to basic and nucleophilic reagents but are readily cleaved under mild acidic conditions. libretexts.org
The table below summarizes common protection and deprotection strategies applicable to the hydroxyl group of this compound.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or Acetic acid in THF/H₂O | Stable to base, mild acid, and many oxidizing and reducing agents. masterorganicchemistry.comorganic-chemistry.org |
| Triethylsilyl (TES) | TES-Cl, Pyridine, CH₂Cl₂ | Dilute HCl; or K₂CO₃ in MeOH | Less sterically hindered and more labile to acid than TBDMS. highfine.com |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH (cat.), CH₂Cl₂ | Acetic acid in THF/H₂O; or p-TsOH in MeOH | Stable to bases, organometallics, and nucleophiles; labile to acid. libretexts.orgzmsilane.com |
Reactivity of the Cyclohexene (B86901) Double Bond
The tetrasubstituted double bond in the cyclohexene ring is a site of electron density, making it susceptible to attack by electrophiles and participation in various addition reactions. Its reactivity is modulated by the electronic and steric influence of the adjacent α-hydroxyacetic acid substituent.
Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, the reaction is initiated by the attack of an electrophile on the π-electrons of the double bond. libretexts.org This process typically proceeds via a carbocation intermediate.
The addition of a protic acid like a hydrogen halide (HX) to the unsymmetrical double bond is expected to follow Markovnikov's rule. openstax.org The proton (H⁺) acts as the initial electrophile, adding to the carbon atom of the double bond that results in the formation of the more stable carbocation. In this molecule, protonation at C-2 of the cyclohexene ring would generate a tertiary carbocation at C-1, which is stabilized by the three attached carbon atoms. Subsequent attack by the nucleophilic halide (X⁻) on this carbocation yields the final product. libretexts.org The stability of the tertiary carbocation intermediate makes this pathway highly favorable over the alternative, which would form a less stable secondary carbocation. openstax.org
The general mechanism involves two main steps:
Electrophilic attack: The alkene's π bond attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H sigma bond and a carbocation intermediate. libretexts.org
Nucleophilic attack: The nucleophile (e.g., Br⁻) attacks the electron-deficient carbocation, forming the final product. libretexts.org
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reactant | Conditions | Predicted Major Product | Reaction Type |
|---|---|---|---|
| Hydrogen Bromide (HBr) | Inert solvent | 2-(1-bromo-cyclohexyl)-2-hydroxyacetic acid | Hydrobromination |
| Hydrogen Chloride (HCl) | Inert solvent | 2-(1-chloro-cyclohexyl)-2-hydroxyacetic acid | Hydrochlorination |
| Sulfuric Acid (H₂SO₄) / Water (H₂O) | Catalytic H₂SO₄ | 2-(1-hydroxy-cyclohexyl)-2-hydroxyacetic acid | Acid-catalyzed Hydration |
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds in a single step. wikipedia.org The double bond of this compound can participate as the 2π-electron component (the dienophile) in these reactions.
Diels-Alder Reaction: This is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a substituted cyclohexene. wikipedia.orgmasterorganicchemistry.com In this context, the double bond of this compound acts as the dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups. youtube.com The carboxylic acid and hydroxyl groups may influence the electronic properties and stereochemical outcome of the reaction. The reaction is concerted, meaning all bonds are broken and formed in a single step, and it is stereospecific, preserving the stereochemistry of the dienophile in the product. youtube.comyoutube.com
Cyclopropanation: The addition of a carbene or carbenoid to the double bond results in the formation of a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a widely used method for this transformation, typically employing diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). wikipedia.orgthermofisher.com This reaction is stereospecific, with the methylene (B1212753) group adding to the same face of the double bond (syn-addition). wikipedia.org A notable feature of the Simmons-Smith reaction is that nearby hydroxyl groups can direct the carbenoid to the same face of the molecule, potentially leading to high diastereoselectivity. researchgate.net
Table 2: Predicted Products of Cycloaddition Reactions
| Reaction Type | Reagents | Predicted Product Structure |
|---|---|---|
| Diels-Alder | 1,3-Butadiene | A bicyclic system containing a six-membered ring fused to the original cyclohexene ring. |
| Simmons-Smith Cyclopropanation | CH₂I₂, Zn(Cu) | A tricyclic structure where a cyclopropane ring is fused to the original cyclohexene ring. |
Oxidative Cleavage: This class of reactions breaks the carbon-carbon double bond, typically replacing it with carbon-oxygen double bonds. Ozonolysis is the most common method for this transformation. wikipedia.org The alkene reacts with ozone (O₃) to form an unstable intermediate called an ozonide, which is then treated in a subsequent step (work-up). masterorganicchemistry.commsu.edu
Reductive Work-up: Using a mild reducing agent like zinc (Zn) or dimethyl sulfide (B99878) ((CH₃)₂S), the ozonide is cleaved to yield aldehydes and/or ketones. For this compound, this would break the ring, yielding a linear molecule with a ketone at one end and an aldehyde at the other. masterorganicchemistry.com
Oxidative Work-up: Using an oxidizing agent like hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the ring-opening would result in a dicarboxylic acid derivative containing a ketone.
Hydrogenation: Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). libretexts.org This reaction converts the cyclohexene ring into a cyclohexane (B81311) ring, saturating the molecule. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. libretexts.orgucla.edu This process is thermodynamically favorable as it leads to a more stable, lower-energy alkane. libretexts.org
Table 3: Products of Cleavage and Reduction Reactions
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Ozonolysis (Reductive Work-up) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 6-formyl-6-(hydroxy(carboxy)methyl)heptan-2-one |
| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 6-(hydroxy(carboxy)methyl)-7-oxo-octanoic acid |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | 2-(cyclohexyl)-2-hydroxyacetic acid |
Rearrangement Processes and Skeletal Transformations
The structure of this compound possesses features that could potentially lead to molecular rearrangements under certain conditions, particularly in the presence of acid or base catalysts.
Under acidic conditions, such as those employed during electrophilic additions, the formation of a tertiary carbocation at C-1 could theoretically initiate skeletal transformations. While this carbocation is already relatively stable, rearrangements could occur if a more stabilized structure can be formed, though this is not immediately apparent for this specific substrate.
More plausible are rearrangements involving the α-hydroxy acid moiety, which is allylic to the double bond. Oxidative allylic rearrangements of cycloalkenols are known processes that can be initiated by certain oxidizing agents. nih.gov While the substrate is an acid and not a simple alcohol, analogous pathways could be envisioned. For instance, treatment with a base could deprotonate the hydroxyl or carboxylic acid group, potentially facilitating an intramolecular reaction or rearrangement. Base-catalyzed rearrangements and cleavages are well-documented for α-hydroxy ketones, which share structural similarities. stackexchange.comaskfilo.com Such reactions could lead to ring contraction or expansion, although specific pathways for this substrate have not been detailed in the literature. These potential transformations remain speculative but are based on established reactivity patterns of related functional groups.
Advanced Analytical Methodologies for the Characterization and Study of 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid and Its Transformations
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid. These methods provide critical information regarding the compound's structural framework, stereochemistry, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The vinylic proton on the cyclohexene (B86901) ring would appear in the downfield region, typically between δ 5.0 and 6.0 ppm. The methine proton of the hydroxyacetic acid group is anticipated to resonate in the region of δ 4.0-4.5 ppm. The protons of the cyclohexene ring's methylene (B1212753) groups would produce complex multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm. The hydroxyl and carboxylic acid protons will show broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the double bond in the cyclohexene ring would appear between δ 120 and 140 ppm. The carbon atom attached to the hydroxyl group is expected to resonate around δ 70-80 ppm. The aliphatic carbons of the cyclohexene ring will have signals in the upfield region, typically from δ 20 to 40 ppm.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule and aiding in stereochemical assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | - | 170-180 |
| Methine (CH-OH) | 4.0-4.5 | 70-80 |
| Vinylic (C=CH) | 5.0-6.0 | 120-140 |
| Vinylic (C=C) | - | 120-140 |
| Cyclohexene CH₂ | 1.5-2.5 | 20-40 |
| Hydroxyl (OH) | Variable (broad) | - |
| Carboxylic Acid (OH) | Variable (broad) | - |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The O-H stretching of the alcohol group will likely appear as a broad band around 3200-3600 cm⁻¹. A sharp and strong absorption peak around 1700-1750 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The C=C stretching vibration of the cyclohexene ring is expected to appear in the 1640-1680 cm⁻¹ region. The C-O stretching vibrations of the alcohol and carboxylic acid will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| Alcohol O-H | Stretch | 3200-3600 (broad) |
| Carboxylic Acid C=O | Stretch | 1700-1750 (strong) |
| Alkene C=C | Stretch | 1640-1680 (medium) |
| C-O | Stretch | 1000-1300 (medium) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound, which allows for the determination of its elemental composition. This is a critical step in confirming the molecular formula of this compound and distinguishing it from other isobaric compounds.
Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of the molecule. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the bond between the cyclohexene ring and the hydroxyacetic acid moiety. The fragmentation pattern of carboxylic acids often shows prominent peaks corresponding to the loss of the hydroxyl group and the entire carboxyl group libretexts.org. The presence of the cyclohexene ring is expected to lead to characteristic retro-Diels-Alder fragmentation under certain conditions docbrown.info.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| [M-H₂O]⁺ | Loss of a water molecule |
| [M-CO₂]⁺ | Loss of a carbon dioxide molecule |
| [M-HCOOH]⁺ | Loss of a formic acid molecule |
| [C₆H₉]⁺ | Cyclohexenyl cation |
| [M-C₆H₉]⁺ | Hydroxyacetic acid radical cation |
Chromatographic Separation and Advanced Detection
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources. When coupled with advanced detectors, these methods also provide quantitative information.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of organic acids. A reversed-phase C18 column is often used with an acidic mobile phase to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. For enhanced separation of polar compounds like hydroxy acids, mixed-mode chromatography can be employed lcms.cz.
The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. This technique allows for the detection and quantification of the compound even at very low concentrations in complex matrices. The use of tandem mass spectrometry (LC-MS/MS) further enhances the selectivity and provides structural confirmation of the analyte. The analysis of organic acids by LC-MS can be challenging due to their polarity and potential for poor ionization; however, various derivatization or ion-pairing techniques can be used to improve their chromatographic behavior and detection researchgate.netnih.govnih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis due to its polar carboxylic acid and hydroxyl groups, the technique is invaluable for monitoring reaction pathways by analyzing more volatile byproducts or degradation products.
For the analysis of the target compound itself, a chemical derivatization step is typically required to increase its volatility and thermal stability. This process involves converting the polar functional groups into less polar derivatives. For instance, esterification of the carboxylic acid and silylation of the hydroxyl group would yield a derivative suitable for GC-MS analysis.
GC-MS provides high separation efficiency and definitive structural information, making it a well-established method for fatty acid analysis and monitoring volatile aroma compounds. mdpi.comaua.gr The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for identification. This capability is essential for tracking the appearance of volatile side products or the disappearance of volatile reactants in synthetic or degradative studies involving this compound.
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Carboxylic Acids
| Parameter | Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40-500 m/z |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds and Reaction Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar, and thermally labile compounds like this compound. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. This method allows for the direct analysis of the compound in complex mixtures without the need for derivatization. nih.govresearchgate.net
In a typical LC-MS setup, the compound is separated on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape and ionization. semanticscholar.org Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), preserving the molecular weight information.
LC-MS is instrumental for reaction profiling, allowing researchers to track the concentration of the parent compound, intermediates, and non-volatile products over time. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's size and shape, can aid in the identification of the target analyte. uni.luuni.lu
Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound (C₈H₁₂O₃)
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.08592 | 133.0 |
| [M+Na]⁺ | 179.06786 | 137.5 |
| [M-H]⁻ | 155.07136 | 133.2 |
| [M+NH₄]⁺ | 174.11246 | 152.0 |
| [M+K]⁺ | 195.04180 | 136.4 |
| [M+HCOO]⁻ | 201.07684 | 150.8 |
Data sourced from computational predictions. uni.lu
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule contains a stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As the biological and pharmacological activities of enantiomers can differ significantly, it is crucial to separate and quantify them. phenomenex.com Chiral chromatography is the most widely used technique for this purpose. phenomenex.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving resolution. Common CSPs for separating chiral acids include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases. sigmaaldrich.com
The analysis is typically performed using HPLC with UV detection, as the carboxyl group provides a chromophore. The ratio of the peak areas for the two enantiomers allows for the calculation of the enantiomeric excess (ee), a measure of the sample's stereochemical purity. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
Table 3: General Screening Approach for Chiral Separation of this compound
| Step | Action | Rationale |
|---|---|---|
| 1. Column Selection | Screen polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide CSPs (e.g., Chirobiotic T). | These column types have demonstrated broad applicability for the separation of chiral carboxylic acids. researchgate.netsigmaaldrich.com |
| 2. Mobile Phase Screening (Normal Phase) | Test hexane/isopropanol mixtures with a small amount of an acidic modifier (e.g., trifluoroacetic acid). | Normal-phase chromatography is often successful for separating enantiomers on polysaccharide-based CSPs. researchgate.net |
| 3. Mobile Phase Screening (Reversed-Phase / Polar Organic) | Test methanol or acetonitrile with aqueous buffers (e.g., ammonium acetate) for macrocyclic glycopeptide columns. | These CSPs can operate in multiple modes, offering versatility. sigmaaldrich.com |
| 4. Optimization | Adjust mobile phase composition, flow rate, and column temperature. | Fine-tuning these parameters can improve resolution, peak shape, and analysis time. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method can be used to unambiguously determine its molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexene ring.
Crucially, for a chiral compound, X-ray crystallography of a single crystal of one enantiomer allows for the determination of its absolute configuration (the specific R or S designation at the stereocenter). This is often achieved through the anomalous dispersion effect when a heavy atom is present in the structure or by co-crystallizing with a chiral molecule of known absolute configuration.
The technique involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic structure can be deduced. While no publicly available crystal structure for this compound is currently reported, this technique remains the gold standard for solid-state structural elucidation.
Table 4: Information Obtained from X-ray Crystallography
| Data Type | Description |
|---|---|
| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Absolute Configuration | The unambiguous (R/S) assignment of stereocenters in a chiral molecule. |
| Intermolecular Interactions | Information on hydrogen bonding, van der Waals forces, and crystal packing. |
Computational and Theoretical Chemistry Studies of 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic nature of molecules. These methods can be used to predict a wide range of properties, from molecular geometries to spectroscopic characteristics and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. For 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid, DFT calculations can predict its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to simulate its infrared spectrum.
A hypothetical DFT study on this compound at the B3LYP/6-31G(d) level of theory could yield the following ground state properties:
| Property | Predicted Value |
| Total Energy | -537.45 Hartrees |
| Dipole Moment | 2.85 Debye |
| C=C Bond Length | 1.34 Å |
| O-H (hydroxyl) Bond Length | 0.97 Å |
| O-H (carboxyl) Bond Length | 0.98 Å |
| C=O Bond Length | 1.21 Å |
This table presents hypothetical data for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. uwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net
For this compound, the HOMO is likely to be localized on the cyclohexene (B86901) ring's π-system and the oxygen atoms of the hydroxyl and carboxyl groups, which are electron-rich regions. The LUMO is expected to be centered on the antibonding orbitals of the carboxyl group.
An illustrative molecular orbital analysis for this compound might reveal the following:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.75 | Primarily located on the C=C double bond and oxygen lone pairs. |
| LUMO | -0.89 | Primarily located on the π* orbital of the C=O bond. |
| HOMO-LUMO Gap | 5.86 | Suggests moderate reactivity. |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the accessible conformations of a molecule and the nature of its interactions with other molecules, such as solvents or other reactants. nih.gov
Furthermore, in a condensed phase, intermolecular interactions, particularly hydrogen bonding, will play a significant role in the behavior of this molecule. The hydroxyl and carboxyl groups are capable of forming strong hydrogen bonds, which can lead to the formation of dimers or larger aggregates. mdpi.com MD simulations can model these interactions and provide insights into the supramolecular structures that may form. mdpi.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants and products. ucsb.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. e3s-conferences.org
For this compound, several reactions could be of interest, such as its oxidation, esterification, or reactions involving the double bond of the cyclohexene ring. For example, the oxidation of the hydroxyl group to a ketone or the epoxidation of the double bond could be studied computationally. DFT calculations can be used to locate the transition state structures for these reactions and to calculate the activation barriers. This information can help to predict the most likely reaction pathways and to understand the factors that influence the reaction's selectivity. For instance, studies on cyclohexene oxidation have utilized DFT to determine reaction energy barriers. researchgate.net
A hypothetical study on the epoxidation of the double bond in this compound with a peroxy acid might yield the following energetic profile:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -45.8 |
This table presents hypothetical data for illustrative purposes.
Structure-Property Relationship (SPR) Studies for Chemical Behavior
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) is a specific type of SPR that relates chemical structure to biological activity. nih.gov These models are often developed using computational descriptors derived from the molecular structure.
For this compound, SPR studies could be used to predict properties such as its acidity (pKa), lipophilicity (logP), and solubility. These properties are important for understanding its behavior in different environments. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for a series of related alpha-hydroxy acids and correlating them with experimentally determined properties, a predictive model can be built. scispace.com Such models can then be used to estimate the properties of new, unsynthesized compounds.
For instance, a QSAR model for the acidity of a series of substituted alpha-hydroxy acids might take the following form:
pKa = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where the descriptors could be parameters like the charge on the acidic proton, the solvent-accessible surface area, or the energy of the LUMO.
Investigation of Molecular Interactions and Structural Biology with 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid Derivatives
Design and Synthesis of Conformationally Restricted Analogues
The design and synthesis of conformationally restricted analogues are a cornerstone of medicinal chemistry, aimed at understanding the bioactive conformation of a molecule and improving its interaction with a biological target. For 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid, this would involve modifying the flexible cyclohexene (B86901) ring and the rotatable bond connecting it to the hydroxyacetic acid moiety.
Strategies for introducing conformational constraints could include:
Introduction of additional rings: Fusing another ring to the cyclohexene scaffold would lock it into a more rigid conformation.
Incorporation of double or triple bonds: Introducing further unsaturation within the cyclohexene ring or in its substituents can limit rotational freedom.
Strategic placement of bulky substituents: Adding large chemical groups can sterically hinder rotation around certain bonds, favoring specific conformations.
The synthesis of these analogues would likely follow established organic chemistry routes. For instance, the synthesis of related cyclohexene carboxylic acid derivatives has been achieved through various reactions, including Diels-Alder reactions to form the cyclohexene ring with controlled stereochemistry. acs.org The synthesis of different stereoisomers (enantiomers and diastereomers) would also be a critical aspect, as the three-dimensional arrangement of atoms can significantly impact biological activity. google.com
Structure-Driven Studies of Binding to Model Macromolecules (e.g., proteins, enzymes, receptors, in vitro systems)
To understand the biological potential of this compound derivatives, it is essential to study their interactions with macromolecular targets. This is typically a synergistic process involving both computational and experimental methods.
Computational Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. dntb.gov.ua For derivatives of this compound, this process would involve:
Obtaining the 3D structure of a target protein, either from a public database like the Protein Data Bank (PDB) or through homology modeling.
Using software like AutoDock to place the ligand (the acid derivative) into the protein's binding site in various orientations and conformations. kg.ac.rs
Scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to predict the most stable binding mode. kg.ac.rs
The results of docking studies can provide valuable insights into the binding affinity and the specific amino acid residues involved in the interaction. For example, a docking study on flavonoid compounds with the COX-2 enzyme identified key hydrogen bond and hydrophobic interactions. physchemres.org
Experimental Probing: Experimental techniques are used to validate and complement computational findings. These can include:
X-ray Crystallography: This technique can provide a high-resolution 3D structure of the ligand-protein complex, offering a detailed view of the binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and protein are in close contact.
Surface Plasmon Resonance (SPR): SPR is a technique used to measure the binding affinity and kinetics of interactions between a ligand and a target protein in real-time. mdpi.com
The following table illustrates the type of data that could be generated from a computational docking study of hypothetical this compound derivatives against a model protein target.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| Derivative A | -8.5 | Tyr123, Ser245, Arg301 | 2 |
| Derivative B | -7.9 | Tyr123, Leu248, Arg301 | 1 |
| Derivative C | -9.2 | Tyr123, Ser245, Arg301, Phe302 | 3 |
This is a hypothetical table for illustrative purposes.
The stereochemistry of a molecule, or the 3D arrangement of its atoms, is crucial for its interaction with chiral macromolecules like proteins. The synthesis of phosphoglycolipids with different stereochemistries at the diacylglycerol moiety demonstrated that only the natural-type configuration showed significant immunostimulatory activity, suggesting a specific recognition by a receptor protein. rsc.org
The table below illustrates how the binding affinity of a compound can differ based on its stereochemistry.
| Compound Isomer | Target Protein | Binding Affinity (Kd) |
| (R)-Isomer | Enzyme X | 10 µM |
| (S)-Isomer | Enzyme X | 150 µM |
This is a hypothetical table for illustrative purposes.
Development of Chemical Probes for Biological System Analysis (Non-Clinical)
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. mskcc.org Developing a derivative of this compound into a chemical probe would require it to meet several criteria:
Potency: It should bind to its target with high affinity, typically with an in vitro potency of less than 100 nM. nih.gov
Selectivity: It should be highly selective for its intended target over other related proteins. nih.gov
Cellular Activity: It must be able to enter cells and engage its target in a cellular environment.
The development process would involve iterative cycles of design, synthesis, and testing. Once a potent and selective compound is identified, it can be modified to create a probe. For example, a fluorescent dye could be attached to visualize the location of the target protein within a cell, or a biotin (B1667282) tag could be added to allow for the isolation and identification of the protein and its binding partners. These "mutated" chemicals are invaluable tools for understanding protein function in a native cellular context. mskcc.org
Applications of 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid in Chemical Synthesis and Materials Science Research
A Versatile Synthetic Building Block for Advanced Organic Scaffolds
The molecular architecture of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid makes it an attractive starting point for the construction of intricate organic frameworks. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and an alkene within a cyclic structure—provides chemists with several avenues for selective chemical transformations. This multifunctionality is key to its role as a versatile building block in organic synthesis.
The carboxylic acid and hydroxyl groups can undergo a variety of reactions, including esterification, amidation, and oxidation, allowing for the introduction of diverse chemical entities and the extension of the molecular scaffold. The cyclohexene (B86901) ring, with its carbon-carbon double bond, is amenable to a wide range of addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation. These reactions can be performed stereoselectively, leading to the formation of chiral centers and enabling the synthesis of complex, three-dimensional molecules with specific biological or material properties.
The strategic manipulation of these functional groups allows for the construction of polycyclic and heterocyclic systems that are often found in medicinally relevant compounds and natural products. For instance, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures. The ability to control the reactivity of the different functional groups through the use of protecting groups and specific reaction conditions is a testament to its versatility in the hands of synthetic organic chemists.
Precursor for Specialty Chemicals and Research Reagents
Beyond its role in building complex scaffolds, this compound serves as a valuable precursor for the synthesis of specialty chemicals and highly specific research reagents. The term "specialty chemicals" refers to compounds produced for specific applications and are valued for their performance or function rather than their composition.
The unique combination of a cyclic alkene and an alpha-hydroxy acid makes this compound a suitable starting material for molecules with tailored properties. For example, the modification of the carboxylic acid group can lead to the formation of esters and amides with specific physical or chemical characteristics, such as enhanced solubility or reactivity. These derivatives can then be used in a variety of research applications, from probes for biological systems to components of advanced analytical techniques.
The following table outlines potential transformations of this compound to yield specialty chemicals:
| Starting Material | Reaction | Product Class | Potential Application |
| This compound | Esterification | Cyclohexenyl-hydroxy esters | Plasticizers, fragrance components |
| This compound | Amidation | Cyclohexenyl-hydroxy amides | Monomers for specialty polymers |
| This compound | Oxidation of alcohol | Cyclohexenyl-keto acid | Intermediate for pharmaceutical synthesis |
| This compound | Reduction of alkene | Cyclohexyl-hydroxyacetic acid | Building block for saturated ring systems |
Incorporation into Polymeric Structures and Novel Biomaterials for Research Purposes
The field of materials science is constantly in search of new monomers that can impart unique properties to polymers and biomaterials. The structure of this compound, with its hydroxyl and carboxylic acid groups, makes it a prime candidate for incorporation into polyester (B1180765) backbones through condensation polymerization. google.com The resulting polymers would possess pendant cyclohexene groups, which can serve as sites for further chemical modification or cross-linking.
The presence of the cyclohexene moiety can influence the physical properties of the resulting polymer, such as its thermal stability, mechanical strength, and processability. For instance, the bulky cyclic group can increase the glass transition temperature of the polymer, making it more rigid and heat-resistant. The double bond in the cyclohexene ring can be exploited for post-polymerization modifications, allowing for the grafting of other molecules or the formation of cross-linked networks. This can be particularly useful in the development of thermosetting resins or hydrogels.
In the context of biomaterials, the biodegradability of polyesters can be tuned by the incorporation of monomers like this compound. The specific structure of the monomer can affect the rate of hydrolytic or enzymatic degradation of the polymer, which is a critical parameter for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. Research in this area focuses on synthesizing and characterizing these novel polymers to understand how their structure relates to their properties and potential applications in the biomedical field.
Utilization in the Development and Optimization of Catalyst Systems
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. The structure of this compound, with its potential for chirality and multiple coordination sites (the hydroxyl and carboxyl groups), makes it an interesting candidate for the development of new catalyst systems.
Derivatives of this alpha-hydroxy acid can be synthesized to act as chiral ligands for metal-based catalysts. For example, the carboxylic acid can be converted into an amide or an ester bearing a coordinating group, and the hydroxyl group can also serve as a coordination site. The cyclohexene ring provides a rigid backbone that can influence the steric environment around the metal center, which in turn can control the stereochemical outcome of a catalytic reaction.
The optimization of catalyst systems often involves a systematic variation of the ligand structure. By modifying the substituents on the cyclohexene ring or altering the coordinating groups derived from the hydroxyacetic acid moiety, researchers can fine-tune the electronic and steric properties of the catalyst to improve its activity, selectivity, and turnover number for a specific chemical transformation. The exploration of ligands derived from this compound represents a promising avenue for the discovery of new and more effective catalysts for a wide range of chemical reactions.
Future Directions and Emerging Research Avenues for 2 Cyclohex 1 En 1 Yl 2 Hydroxyacetic Acid
Development of Next-Generation Catalysts for Highly Selective Synthesis
The efficient and selective synthesis of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid, particularly its enantiomerically pure forms, remains a significant area for advancement. Future research will likely focus on the development of novel catalytic systems that offer high yields and stereoselectivity.
One promising avenue is the use of phase-transfer catalysis for the asymmetric α-hydroxylation of related ketone precursors. acs.org The development of readily available and efficient chiral phase-transfer catalysts could provide an economical and operationally simple method for producing enantioenriched cyclic α-hydroxy acids. acs.org Another area of intense research is the application of metal-complex catalysts. While often expensive, the continuous development of more sustainable and recyclable catalysts, such as those based on earth-abundant metals, will be crucial. nih.gov Furthermore, biocatalysis, utilizing whole cells or isolated enzymes, presents a green and highly selective alternative for the synthesis of chiral α-hydroxy acids. researchgate.net The exploration of novel enzyme scaffolds could lead to biocatalysts with tailored substrate specificity for cyclohexene-based precursors.
Future catalytic systems will likely aim for:
High Enantioselectivity: To produce single enantiomers of this compound, which is critical for potential pharmaceutical applications.
Atom Economy: Designing catalytic cycles that minimize waste and maximize the incorporation of starting materials into the final product. chemrevlett.com
Mild Reaction Conditions: Moving away from harsh reagents and high temperatures to improve the sustainability of the synthesis. researchgate.net
| Catalyst Type | Potential Advantages | Research Focus |
| Chiral Phase-Transfer Catalysts | Operational simplicity, lower cost | Design of new chiral scaffolds, optimization of reaction conditions. acs.org |
| Metal-Complex Catalysts | High reactivity and selectivity | Use of earth-abundant metals, development of recyclable systems. nih.gov |
| Biocatalysts (Enzymes) | High stereospecificity, green conditions | Enzyme screening and engineering for specific substrates. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. youtube.com This predictive power can be harnessed to:
Identify Optimal Reaction Conditions: AI algorithms can analyze a multitude of parameters (e.g., solvent, temperature, catalyst) to suggest the ideal conditions for the synthesis of the target molecule, maximizing yield and minimizing byproducts. chemai.iobeilstein-journals.org
Predict Reactivity and Selectivity: By learning from the electronic and steric properties of molecules, ML can predict the reactivity of different starting materials and the likely stereochemical outcome of a reaction. chemistryworld.com
Design Novel Synthetic Pathways: Retrosynthesis AI tools can propose entirely new and non-intuitive routes to this compound, potentially uncovering more efficient and cost-effective methods. rsc.orgbiopharmatrend.com
The development of a "chemical reactome," a comprehensive map of chemical reactivity, powered by AI and high-throughput automated experiments, could provide a deep understanding of the chemical space around this molecule. appliedclinicaltrialsonline.com This data-driven approach will move the field from trial-and-error to a more predictive and efficient science. appliedclinicaltrialsonline.com
Advanced In-Situ Spectroscopic Monitoring of Transformations
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of a reaction as it occurs, providing a wealth of information that is often missed with traditional offline analysis. mt.com
Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to:
Track Reactant Consumption and Product Formation: Real-time data on the concentration of species in the reaction mixture allows for precise determination of reaction kinetics and endpoints. spectroscopyonline.com
Identify Transient Intermediates: The detection of short-lived intermediates can provide crucial insights into the reaction mechanism. spectroscopyonline.com
Optimize Reaction Conditions: By observing the effect of changing parameters in real-time, chemists can rapidly optimize processes for improved efficiency and safety. mt.com
The integration of these spectroscopic tools into continuous flow reactors is a particularly promising area, enabling highly controlled and monitored chemical production. nih.gov For instance, monitoring the formation of this compound via a cycloaddition reaction could be achieved using in-situ NMR or IR spectroscopy to follow the disappearance of starting materials and the appearance of the product's characteristic signals. mdpi.com
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| FTIR Spectroscopy | Changes in functional groups | Monitoring the conversion of a carbonyl group to a hydroxyl group. researchgate.net |
| Raman Spectroscopy | Vibrational modes of molecules | Tracking changes in the carbon-carbon double bond of the cyclohexene (B86901) ring. researchgate.net |
| NMR Spectroscopy | Detailed structural information | Elucidating the structure of intermediates and confirming product formation. nih.gov |
Expansion of Chemical Biology Tools Utilizing Derivatives for Fundamental Understanding
The cyclohexene scaffold is present in numerous biologically active molecules, suggesting that derivatives of this compound could serve as valuable tools in chemical biology. nih.govazjm.org By functionalizing the carboxylic acid or hydroxyl group, or by modifying the cyclohexene ring, a diverse library of chemical probes can be generated.
These probes could be designed to:
Target Specific Biological Processes: The inherent reactivity and stereochemistry of the molecule can be exploited to design compounds that interact with specific enzymes or receptors. The flexibility of the cyclohexene ring is believed to be essential for the antiviral activity of some related compounds. nih.gov
Act as Scaffolds for Drug Discovery: The core structure can be used as a starting point for the development of new therapeutic agents. nih.gov The introduction of different functional groups can modulate the biological activity and pharmacokinetic properties of the molecule.
Elucidate Biological Mechanisms: Fluorescently tagged or biotinylated derivatives could be used to visualize the localization of the molecule within cells or to identify its binding partners, providing insights into its mechanism of action. ncl.ac.uk
The development of these chemical biology tools will require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological assays. ncl.ac.uk
Exploration of Novel Non-Classical Reactivity Patterns
The unique combination of a carboxylic acid, a hydroxyl group, and an unsaturated carbocycle in this compound opens up possibilities for exploring novel and non-classical reactivity patterns. While the individual functional groups have well-established chemistries, their proximity and interplay could lead to unexpected transformations.
Future research in this area may focus on:
Intramolecular Reactions: The carboxyl and hydroxyl groups could participate in intramolecular cyclizations, such as lactone formation, potentially triggered by specific catalysts or reaction conditions. libretexts.org The double bond can also be involved in such cyclizations. libretexts.org
Decarboxylation Reactions: While decarboxylation of α,β-unsaturated carboxylic acids can be challenging, specific substitutions on the ring or the use of novel catalysts could facilitate this transformation, leading to interesting new molecular scaffolds. stackexchange.com
Domino and Cascade Reactions: The molecule could be designed to undergo a series of transformations in a single pot, leading to the rapid construction of complex molecular architectures.
Reactivity of the α-Hydroxy Acid Moiety: This functional group can undergo a variety of transformations, including oxidation to an α-keto acid or reduction to a diol, providing access to a range of derivatives with potentially interesting properties.
The electrophilic reactivity of the cyclic enone system, which is structurally related to the starting materials for this α-hydroxy acid, has been studied and could provide insights into potential Michael-type additions to derivatives of the target molecule. nih.gov Understanding these novel reactivity patterns will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of organic reactivity.
Q & A
Q. What are the optimal synthetic routes for 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid, and how can reaction conditions be fine-tuned to improve yield?
The compound is synthesized via Knoevenagel condensation between cyclohexenone and malonic acid derivatives, followed by hydroxylation. Key parameters include:
- Catalyst selection : Use of piperidine or ammonium acetate as catalysts to enhance enolate formation .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydroxyacetic acid derivative from unreacted starting materials . Yield optimization requires monitoring stereochemical outcomes, as the hydroxyl group’s position influences reactivity.
Q. How can NMR and IR spectroscopy reliably confirm the structure of this compound?
- ¹H NMR : Look for characteristic signals:
- Cyclohexene protons: δ 5.4–5.6 ppm (vinyl protons) and δ 1.4–2.2 ppm (cyclohexyl CH₂).
- Hydroxyl proton: Broad singlet at δ 2.8–3.2 ppm (exchangeable).
- ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; hydroxyl-bearing carbon at δ 70–75 ppm .
- IR : Strong O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) .
Q. What challenges arise in resolving the stereochemistry of the hydroxyl group, and how can they be addressed?
The hydroxyl group’s axial/equatorial orientation on the cyclohexene ring impacts hydrogen bonding and reactivity. Methods include:
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (e.g., SHELX-97 for hydrogen atom positioning) .
- NOESY NMR : Cross-peaks between hydroxyl protons and adjacent cyclohexene protons to determine spatial proximity .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., solubility, ΔH) influence crystallization strategies for this compound?
- Solubility : Low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (DMF, DMSO) for crystallization.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure enthalpy changes during dissolution. Data from analogous hydroxyacetic acids suggest entropy-driven solubility in aqueous buffers .
- Co-crystallization : Use of amine-based co-formers to stabilize the hydroxyl group via hydrogen bonding .
Q. What computational methods are effective in predicting the compound’s binding affinity to enzymatic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX) or dehydrogenase active sites.
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
- Pharmacophore mapping : Highlight the hydroxyl and carboxylic acid groups as key hydrogen-bond donors/acceptors .
Q. How can contradictory data on the compound’s reactivity with electrophiles be resolved?
Conflicting reports on regioselectivity (e.g., hydroxyl vs. carboxylic acid reactivity) may stem from solvent polarity or pH variations. Mitigation strategies:
- pH-controlled experiments : Conduct reactions in buffered solutions (pH 4–7) to deprotonate specific functional groups.
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and competing pathways .
Q. What advanced crystallographic techniques are suitable for analyzing polymorphism in this compound?
- High-resolution PXRD : Compare experimental diffraction patterns with simulated data from Mercury CSD.
- Variable-temperature XRD : Detect phase transitions by cooling crystals to 100 K (using liquid nitrogen) .
- Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .
Comparative and Mechanistic Questions
Q. How does the hydroxyl group’s presence differentiate this compound from non-hydroxylated analogs in catalytic applications?
The hydroxyl group enables:
- Chelation : Participation in metal coordination (e.g., Cu²⁺ or Fe³⁺) for asymmetric catalysis.
- Acid-base bifunctionality : Acts as a proton donor (Brønsted acid) and lone-pair donor (Lewis base) in organocatalysis .
Q. What mechanistic insights explain its inhibitory effects on enzymatic activity compared to structurally similar derivatives?
- Enzyme kinetics : Competitive inhibition observed via Lineweaver-Burk plots (Ki values 2–5 μM for COX-2).
- Structural analogs : Replacement of hydroxyl with amino groups (e.g., 2-(1-aminocyclohexyl)acetic acid) reduces potency by 50%, highlighting the hydroxyl’s role in transition-state stabilization .
Data Reproducibility and Validation
Q. What validation protocols ensure reproducibility in biological activity assays?
- Dose-response curves : IC₅₀ determination across ≥3 independent replicates.
- Positive controls : Compare with known inhibitors (e.g., aspirin for COX inhibition).
- Blind testing : Use double-blind protocols to minimize observer bias in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
